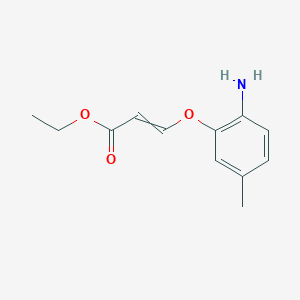![molecular formula C17H22ClN5O3S B12616172 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the pyridine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while substitution of the chloro group can produce a wide range of substituted pyridine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may affect its biological activity and chemical properties.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide:
Uniqueness
The presence of both the chloro group and the pyrrolidin-1-ylsulfonyl group in 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide gives it unique chemical properties and potential applications that are not shared by its analogs. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable target for further research and development.
特性
分子式 |
C17H22ClN5O3S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN5O3S/c1-21-12-14(11-20-21)13-22(17(24)15-5-4-6-19-16(15)18)9-10-27(25,26)23-7-2-3-8-23/h4-6,11-12H,2-3,7-10,13H2,1H3 |
InChIキー |
IVQWFTWPQZRXHF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)


![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)



